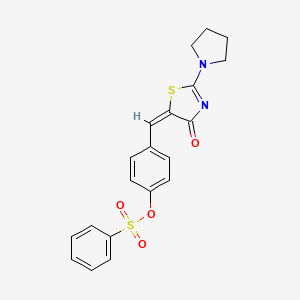
(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((4-oxo-2-(pyrrolidin-1-yl)thiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is a significant pharmacophore due to its ability to interact with various biological targets. The presence of the pyrrolidine group enhances its solubility and bioavailability, making it a candidate for pharmaceutical development.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 400 μg/mL, which suggests moderate antibacterial activity compared to reference drugs like chloramphenicol .
In vitro studies demonstrated that some thiazole derivatives could inhibit fungal growth, particularly against Candida albicans and Aspergillus niger, with MIC values indicating effective antifungal properties .
Anticonvulsant Activity
Thiazole-containing compounds have been evaluated for their anticonvulsant properties. In one study, a related thiazole derivative exhibited significant protective effects in seizure models, comparable to standard anticonvulsants like sodium valproate. The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole ring could enhance anticonvulsant efficacy .
Antitumor Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives showed IC50 values lower than those of doxorubicin in assays against A-431 and Jurkat cells, indicating strong antiproliferative activity .
The mechanisms underlying the biological activities of thiazole derivatives often involve interaction with specific enzymes or receptors. For instance:
- Antimicrobial Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticonvulsant Mechanism : These compounds might modulate neurotransmitter levels or ion channel activity in neuronal cells.
- Antitumor Mechanism : Thiazoles can induce apoptosis in cancer cells through interactions with proteins involved in cell cycle regulation and survival.
Case Studies
- Anticonvulsant Efficacy : A study evaluating several thiazole derivatives found that one compound significantly reduced seizure frequency in animal models, suggesting potential for clinical application in epilepsy treatment .
- Antitumor Activity : In vitro tests revealed that a series of thiazole-based compounds exhibited IC50 values below 10 µM against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .
属性
IUPAC Name |
[4-[(E)-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-19-18(27-20(21-19)22-12-4-5-13-22)14-15-8-10-16(11-9-15)26-28(24,25)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTSRNZBNGMMQN-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














